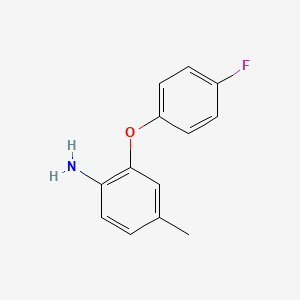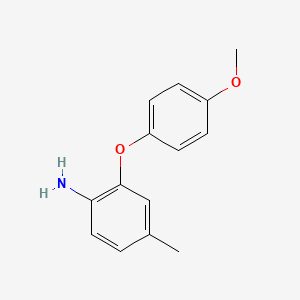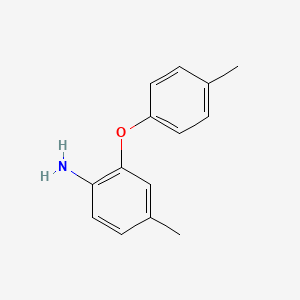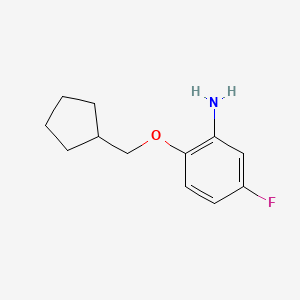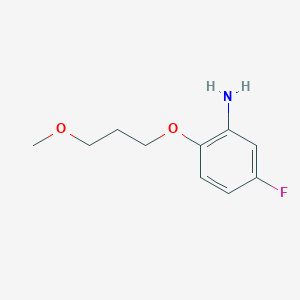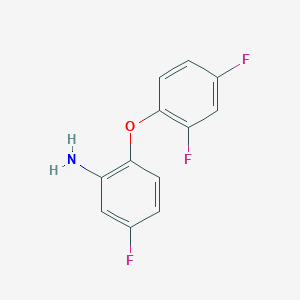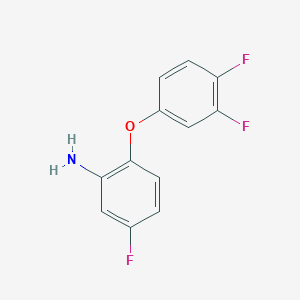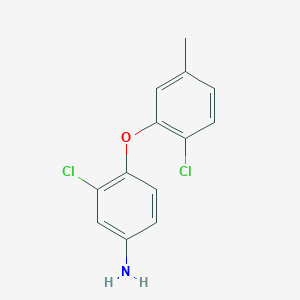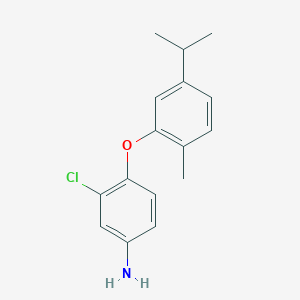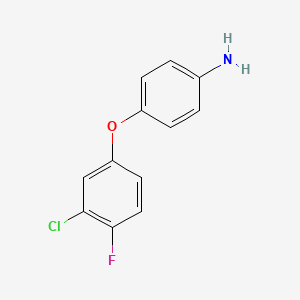
4-(3-氯-4-氟苯氧基)苯胺
描述
The compound "4-(3-Chloro-4-fluorophenoxy)aniline" is a derivative of aniline, which is a pivotal building block in pharmaceuticals and various organic compounds. Aniline derivatives are known for their diverse applications, including their use in the synthesis of dyes, drugs, and polymers. The presence of chlorine and fluorine atoms in the compound suggests potential reactivity and usefulness in various chemical contexts .
Synthesis Analysis
The synthesis of related chloro-fluoro-aniline compounds has been explored in several studies. For instance, a practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, starting from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a reduction step, yielding an 82% overall yield . Another study reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene with a 72% yield . These methods highlight the feasibility of synthesizing chloro-fluoro-aniline derivatives with high efficiency and minimal environmental impact.
Molecular Structure Analysis
Vibrational spectra and molecular structure analyses of chloro-fluoro-aniline derivatives have been conducted using various spectroscopic techniques. Natural Bond Orbital (NBO) analysis has revealed the potential nonlinearity of these compounds due to π-conjugations and hyperconjugative interactions . Additionally, theoretical structural analysis using density functional theory has provided insights into the spectroscopic properties of the aniline family, including chloro-fluoro-aniline derivatives .
Chemical Reactions Analysis
Chloro-fluoro-aniline derivatives exhibit interesting reactivity patterns. For example, 3-chloro-4-fluorothiophene-1,1-dioxide, a related compound, has been used as a Diels-Alder diene in reactions with various dienophiles, demonstrating high regioselectivity and yielding good yields of chloro-fluoro substituted aromatics . The metabolism of 3-chloro-4-fluoro-aniline in animals has been studied, revealing its conversion into various metabolites, such as 2-amino-4-chloro-5-fluorophenyl sulphate, which suggests potential pathways for biotransformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-fluoro-aniline derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the electron distribution, leading to unique optical and electronic properties. For instance, the linear and nonlinear optical properties of 3-chloro-4-fluoro-aniline have been investigated, showing its applicability in optical limiting applications and potential use as a therapeutic agent . Theoretical calculations have also been used to predict the thermodynamic functions and molecular electrostatic potential surfaces of these compounds .
科学研究应用
合成工艺
- 3-氯-4-(3-氟苄氧基)苯胺的合成展示了一个使用廉价且易得材料的实用工艺,该工艺产率高且环境负担小,表明具有工业生产潜力 (张庆文,2011).
分子对接和 QSAR 研究
- 已经对 3-氟-4-(吡咯并[2,1-f][1,2,4]三嗪-4-yloxy)苯胺和 4-(4-氨基-2-氟苯氧基)-2-吡啶胺等衍生物与 c-Met 激酶的对接研究进行了研究。该研究突出了有助于抑制活性的分子特征,而 QSAR 方法深入了解了这些抑制剂的生物活性 (Caballero 等人,2011).
非线性光学材料
- 已经研究了 4-氯-3-(三氟甲基)苯胺和相关衍生物的振动特性和作为非线性光学 (NLO) 材料的潜力。这些研究包括超共轭相互作用和分子静电势分析,有助于了解这些材料的特性 (Revathi 等人,2017).
荧光猝灭研究
- 研究了硼酸衍生物(如 4-氟-2-甲氧基苯基硼酸)在醇中的荧光猝灭,揭示了构象变化和分子相互作用的见解。这项研究有助于了解不同环境中的分子行为 (Geethanjali 等人,2015).
安全和危害
“4-(3-Chloro-4-fluorophenoxy)aniline” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
属性
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCUIQPQNJTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenoxy)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

